![molecular formula C12H10F3N3O2 B1527307 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-70-9](/img/structure/B1527307.png)
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Triazoles are a class of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazoles can be synthesized from various precursors. For instance, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of “5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid” would depend on the specific arrangement of these atoms and the attached functional groups.Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For example, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their specific structure and the attached functional groups. Generally, they are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .Scientific Research Applications
Comprehensive Analysis of 5-Methyl-1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-Triazole-4-Carboxylic Acid Applications
Drug Discovery: 1,2,3-Triazole derivatives are widely used in drug discovery due to their modifiable structure and ability to mimic peptide bonds. They are involved in creating new pharmacophores and optimizing drug-like properties .
Organic Synthesis: These compounds serve as versatile intermediates in organic synthesis, facilitating the construction of complex molecules through click chemistry reactions .
Polymer Chemistry: In polymer chemistry, triazole derivatives contribute to the design of novel polymers with enhanced thermal stability and mechanical properties .
Supramolecular Chemistry: The triazole ring can act as a building block in supramolecular assemblies due to its ability to engage in hydrogen bonding and metal coordination .
Bioconjugation: Triazoles are used in bioconjugation techniques to attach various biomolecules to surfaces or other macromolecules, which is crucial for biosensor development .
Chemical Biology: These derivatives play a role in chemical biology by acting as probes or inhibitors to study biological processes and enzyme functions .
Fluorescent Imaging: Due to their fluorescent properties, triazole derivatives are employed in imaging techniques to visualize biological systems and track molecular interactions .
Materials Science: They are also explored for their potential in creating advanced materials with specific electronic, optical, or catalytic properties .
Mechanism of Action
Target of Action
Triazoles and carboxylic acids can interact with a variety of biological targets. For example, some triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes . Carboxylic acids can act as ligands for a variety of receptors and enzymes, depending on their structure .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, triazole antifungal agents inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and have downstream effects on other processes in the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a carboxylic acid group could potentially enhance the compound’s solubility in water, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to cell death or other cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the pH of the environment could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interaction with its target .
Future Directions
properties
IUPAC Name |
5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJLVTLDKVKEEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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